molecular formula C7H7F2NO B2902964 2-(2,3-Difluoropyridin-4-yl)ethanol CAS No. 2353398-95-3

2-(2,3-Difluoropyridin-4-yl)ethanol

Cat. No. B2902964
M. Wt: 159.136
InChI Key: ZVTGNMLEDATBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,3-Difluoropyridin-4-yl)ethanol” is a chemical compound with the CAS Number: 2353398-95-3. It has a molecular weight of 159.14 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-(2,3-Difluoropyridin-4-yl)ethanol” is 1S/C7H7F2NO/c8-6-5(2-4-11)1-3-10-7(6)9/h1,3,11H,2,4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(2,3-Difluoropyridin-4-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 159.14 . The compound should be stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2,3-difluoropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-6-5(2-4-11)1-3-10-7(6)9/h1,3,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTGNMLEDATBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluoropyridin-4-yl)ethanol

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